molecular formula C22H23Cl2NO2 B12588878 N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide CAS No. 644980-40-5

N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide

Cat. No.: B12588878
CAS No.: 644980-40-5
M. Wt: 404.3 g/mol
InChI Key: KTNOFJQRUWTSNG-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic compound featuring a cyclohexyl core substituted with a 3,5-dichlorobenzoyl group and a 4-ethylbenzamide moiety. The ethyl group on the benzamide may enhance lipophilicity, affecting solubility and membrane permeability.

Properties

CAS No.

644980-40-5

Molecular Formula

C22H23Cl2NO2

Molecular Weight

404.3 g/mol

IUPAC Name

N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide

InChI

InChI=1S/C22H23Cl2NO2/c1-2-15-6-8-16(9-7-15)21(27)25-22(10-4-3-5-11-22)20(26)17-12-18(23)14-19(24)13-17/h6-9,12-14H,2-5,10-11H2,1H3,(H,25,27)

InChI Key

KTNOFJQRUWTSNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The intermediate product is then reacted with 4-ethylbenzoyl chloride under similar conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • Dichlorobenzoyl vs. Trifluoromethylphenyl Groups: The 3,5-dichlorobenzoyl group in the target compound contrasts with the 3,5-bis(trifluoromethyl)phenyl moieties in analogs like N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea (). However, chlorine substituents may reduce steric hindrance, favoring interactions with bulkier binding pockets.
  • Ethylbenzamide vs. Urea/Thiourea Linkages: The 4-ethylbenzamide group in the target differs from urea/thiourea linkages in compounds like N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea (). Urea/thiourea groups enable stronger hydrogen bonding, which may improve target engagement but reduce cell permeability compared to the amide group .

Cyclohexyl Core Modifications

  • In contrast, the target compound’s unmodified cyclohexyl group may prioritize hydrophobic interactions .
  • Steric Effects: Bulky substituents (e.g., dipentylamino in N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea, ) are linked to enhanced cytotoxicity in related Ugi reaction products (). The target compound’s dichlorobenzoyl group may provide moderate steric bulk without compromising solubility .

Data Table: Structural and Functional Comparison

Compound Name Aromatic Substituents Cyclohexyl Substituents Functional Group Molecular Weight (g/mol) Notable Properties
Target Compound 3,5-Dichlorobenzoyl None (unmodified) Amide ~382.3 (calculated) High lipophilicity, moderate steric bulk
N-[3,5-Bis(trifluoromethyl)phenyl]-urea [2] 3,5-Bis(trifluoromethyl) 2-(Dimethylamino) Urea 397.35 Strong hydrogen bonding, basicity
N-[3,5-Bis(trifluoromethyl)phenyl]-thiourea [3] 3,5-Bis(trifluoromethyl) 2-(Dipentylamino) Thiourea 525.63 High steric bulk, lipophilic
Ugi Reaction Product () Varied Cyclohexyl (from isocyanide) Propiolamide Not specified Cytotoxicity (GI50 <1 µM)

Research Findings and Implications

  • Cytotoxicity Trends : highlights that bulky cyclohexyl or benzyl groups from isocyanides enhance cytotoxicity in Ugi-derived propiolamides. This suggests the target compound’s cyclohexyl-dichlorobenzoyl moiety may similarly improve activity if tested in cancer models .
  • Metabolic Stability : Trifluoromethyl groups in analogs () are associated with resistance to oxidative metabolism, whereas dichlorobenzoyl groups may confer different degradation pathways, necessitating further ADME studies.
  • Synthetic Feasibility : The use of protic ionic liquids (e.g., EAN) in Ugi reactions () could be adapted for synthesizing the target compound, though its specific pathway remains unexplored in the provided data.

Biological Activity

N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H23Cl2NO
  • CAS Number : 644980-40-5
  • Structural Characteristics : The compound features a cyclohexyl group attached to a dichlorobenzoyl moiety and an ethylbenzamide, which contributes to its unique biological activity profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably:

  • Against Protozoan Parasites : The compound has shown moderate activity against Toxoplasma gondii tachyzoites. In vitro studies revealed that it could inhibit the growth of these parasites effectively, suggesting potential use in treating infections caused by this organism .
  • Activity Against Malaria : Preliminary findings suggest that derivatives of the compound may also exhibit activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies have indicated that modifications to the benzamide structure can enhance this activity .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:

  • Inhibition of Key Enzymes : The compound may interact with specific enzymes crucial for the survival and replication of protozoan parasites. For example, it could inhibit enzymes involved in metabolic pathways essential for parasite growth .

Case Studies

  • In Vitro Studies on Toxoplasma gondii :
    • A study evaluated the compound's efficacy against T. gondii and found that it significantly reduced parasite load in treated cultures compared to controls. The IC50 value was determined to be around 15 µM, indicating promising potential for further development .
  • Antimalarial Activity Assessment :
    • In a series of experiments focusing on P. falciparum, derivatives of this compound were synthesized and tested. Some derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as lead compounds for antimalarial drug development .

Comparative Analysis of Biological Activity

Compound NameTarget PathogenIC50 (µM)Reference
This compoundToxoplasma gondii15
Derivative APlasmodium falciparum10
Derivative BPlasmodium falciparum12

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